molecular formula C21H14Cl2N4O3 B2919174 1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941902-24-5

1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2919174
CAS RN: 941902-24-5
M. Wt: 441.27
InChI Key: RYORUZSDJIEIFD-UHFFFAOYSA-N
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Description

1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H14Cl2N4O3 and its molecular weight is 441.27. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Methods

Researchers have developed a green synthesis method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This method involves the reaction of 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromides based on an organocatalyst-assisted domino Knoevenagel condensation–Michael addition–cyclization. This approach is notable for its environmental friendliness, as it avoids the need for chromatography and recrystallization for purification, instead obtaining pure products simply by washing the crude products with ethanol (Ahadi et al., 2014).

Antimicrobial Activity

Another study focused on the synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, which were evaluated for their in vitro urease inhibition activity. This research contributes to the development of new compounds with potential applications in antimicrobial therapies (Rauf et al., 2010).

ADME Properties Analysis

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been investigated, revealing a significant variation in biopharmaceutical properties among different structural derivatives. This research is crucial for understanding how structural diversity in these compounds affects their solubility, permeability, and clearance, which is vital for their potential therapeutic applications (Jatczak et al., 2014).

Structural Chemistry and Crystallography

Studies in structural chemistry and crystallography have elucidated the crystal structures of related compounds, providing insights into their molecular interactions and hydrogen bonding patterns. Such research is fundamental for the design of new materials and drugs, as it helps in understanding the molecular basis of their function (Low et al., 2004).

Novel Synthetic Routes and Applications

Research on novel synthetic routes for pyrido[1,2-a]pyrimidine derivatives, including Schiff bases with amino acids, has explored their potential as antibacterial and antitumor agents. This approach highlights the versatility of these compounds in drug design and their potential for yielding new therapeutic agents with significant biological activities (Alwan et al., 2014).

properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O3/c22-15-4-3-14(10-16(15)23)18(28)12-26-17-2-1-7-25-19(17)20(29)27(21(26)30)11-13-5-8-24-9-6-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYORUZSDJIEIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=NC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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